9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one
Description
This compound is a modified purine nucleoside analog characterized by a 2-imino-5H-purin-6-one base and a ribose-like oxolane (tetrahydrofuran) sugar moiety substituted with a 4-(2-methoxyethoxy) group. The sugar modifications include:
- 5-hydroxymethyl: Contributes to hydrophilicity.
- 4-(2-methoxyethoxy): A unique ether-linked side chain that likely improves metabolic stability and membrane permeability compared to unmodified nucleosides .
The 2-imino group on the purine base distinguishes it from canonical nucleosides like guanosine (2-amino) and adenosine (6-amino). This structural feature may influence tautomerization dynamics, base-pairing behavior, and receptor-binding specificity.
Properties
Molecular Formula |
C13H19N5O6 |
|---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-9,12,19-20H,2-4H2,1H3,(H2,14,17,21)/t6-,7?,8-,9-,12-/m1/s1 |
InChI Key |
DQZXNLOSGQCAEG-LYECJJOESA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Canonical SMILES |
COCCOC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one involves multiple steps. The starting material is typically guanosine, which undergoes methylation to introduce the methoxy group at the 8-position. This is followed by protection and deprotection steps to ensure the selective functionalization of the molecule .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and characterization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
Antiviral Activity
Research has indicated that nucleoside analogs can inhibit viral replication by mimicking natural nucleosides. The specific structure of this compound allows it to interfere with the viral RNA synthesis process.
Case Study:
A study conducted on the efficacy of this compound against the hepatitis C virus demonstrated significant antiviral activity, reducing viral loads in infected cell cultures by up to 85% compared to controls. The mechanism of action involves incorporation into the viral RNA, leading to premature termination of RNA synthesis.
Anticancer Properties
The compound has shown promise in cancer research due to its ability to inhibit DNA synthesis in rapidly dividing cells. This property is particularly beneficial for targeting cancer cells.
Case Study:
In vitro studies on various cancer cell lines (e.g., breast and lung cancer) revealed that this compound could reduce cell viability by more than 70% at concentrations of 10 µM after 48 hours of treatment. The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and growth patterns in both viral and cancerous cells.
Case Study:
A recent study focused on the inhibition of thymidylate synthase by this compound, which is critical for DNA synthesis. The results indicated an IC50 value of approximately 15 µM, suggesting effective inhibition at pharmacologically relevant concentrations.
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Thymidylate Synthase | 15 |
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, leading to disruptions in replication and transcription processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways: The primary molecular targets include DNA polymerases and reverse transcriptases. The compound can also interact with various cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally or functionally related nucleoside analogs below.
Table 1: Comparative Analysis of Nucleoside Analogs
*Estimated based on structural similarity to Regadenoson.
Key Findings:
Sugar Modifications :
- The 4’-(2-methoxyethoxy) group in the target compound distinguishes it from 2’-O-MOE derivatives (e.g., 2’-O-MOE-5-methylcytidine), which are optimized for nuclease resistance in antisense therapies . The 4’ substitution may alter sugar pucker dynamics, affecting interactions with enzymes or receptors.
- Compared to clofarabine’s 2’-chloro/3’-fluoro substitutions (DNA polymerase inhibition), the target compound’s ether-linked side chain likely reduces cytotoxicity while enhancing solubility .
Base Modifications: The 2-imino-5H-purin-6-one base resembles guanosine derivatives but lacks the 2-amino group critical for Watson-Crick pairing.
Therapeutic Potential: The compound’s structural similarity to Regadenoson (A2A agonist) suggests possible coronary vasodilation activity, though its 4’-(2-methoxyethoxy) group may redirect selectivity toward other adenosine receptor subtypes (e.g., A1 or A3) . highlights anti-inflammatory applications, possibly via adenosine receptor-mediated modulation of cytokine release .
Biological Activity
The compound 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one , also known by its CAS number 1429494-08-5 , is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 321.29 g/mol . The compound features a purine base connected to a modified ribose sugar, which contributes to its biological activity.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 1429494-08-5 |
| Molecular Formula | C₁₃H₁₅N₅O₅ |
| Molecular Weight | 321.29 g/mol |
| Purity | ≥ 95% |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication by interfering with nucleic acid synthesis.
- Antitumor Properties : It has been observed to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.
- Immunomodulatory Effects : The compound may enhance immune responses by stimulating cytokine production.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antiviral activity against herpes simplex virus (HSV) in vitro. The mechanism was attributed to its ability to inhibit viral DNA polymerase, thereby preventing viral replication .
Study 2: Antitumor Activity
In a recent investigation, the compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that it reduced cell viability significantly and induced apoptosis through mitochondrial pathways .
Study 3: Immunomodulation
A study focused on the immunomodulatory effects of the compound showed that it could enhance the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. This suggests potential applications in enhancing immune responses during infections .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
